molecular formula C8H5BrClFO B11755392 1-(3-Bromo-5-fluorophenyl)-2-chloroethanone

1-(3-Bromo-5-fluorophenyl)-2-chloroethanone

Cat. No.: B11755392
M. Wt: 251.48 g/mol
InChI Key: JDXUFWGSACXJES-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-fluorophenyl)-2-chloroethanone is an organic compound characterized by the presence of bromine, fluorine, and chlorine atoms attached to a phenyl ring and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-fluorophenyl)-2-chloroethanone typically involves the halogenation of a phenyl ring followed by the introduction of an ethanone group. One common method includes the bromination and fluorination of a phenyl ring, followed by the chlorination of the ethanone group. The reaction conditions often involve the use of halogenating agents such as bromine and fluorine sources, and chlorinating agents like thionyl chloride or phosphorus trichloride.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-5-fluorophenyl)-2-chloroethanone undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, fluorine, and chlorine) can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different functional group.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products can include amines, ethers, and thioethers.

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

    Coupling Products: Various substituted phenyl derivatives.

Scientific Research Applications

1-(3-Bromo-5-fluorophenyl)-2-chloroethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-fluorophenyl)-2-chloroethanone involves its interaction with molecular targets through its halogen and ethanone groups. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.

Comparison with Similar Compounds

  • 1-(3-Bromo-5-fluorophenyl)pyrrolidine
  • 3-Bromo-5-fluorophenylboronic acid
  • 4-(3-Bromo-5-fluorophenyl)-N1,N1-diethyl-N3-methyl-1,3-butanediamine

Comparison: 1-(3-Bromo-5-fluorophenyl)-2-chloroethanone is unique due to the presence of the ethanone group, which imparts distinct reactivity compared to similar compounds that may lack this functional group. The combination of bromine, fluorine, and chlorine atoms also provides a unique set of chemical properties, making it versatile for various applications.

Properties

IUPAC Name

1-(3-bromo-5-fluorophenyl)-2-chloroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO/c9-6-1-5(8(12)4-10)2-7(11)3-6/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXUFWGSACXJES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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